molecular formula C17H17N5OS B6438457 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2549066-01-3

4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No. B6438457
CAS RN: 2549066-01-3
M. Wt: 339.4 g/mol
InChI Key: SERAKNZRUMKYLC-UHFFFAOYSA-N
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Description

4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile, also known as 4-BOMPS, is an organosulfur compound that has been used in a variety of scientific applications. It was first synthesized in 2006 by the group of Prof. Dr. J. M. S. Cabral and has since been used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals. In addition, 4-BOMPS has been studied for its biological activity, with research suggesting that it may have a variety of biochemical and physiological effects.

Scientific Research Applications

4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile has been used in a variety of scientific research applications, including drug discovery, agrochemicals, and materials science. In drug discovery, this compound has been used as a building block for the synthesis of various compounds, such as inhibitors of phosphodiesterase-4, β-secretase, and cyclin-dependent kinases. In agrochemicals, this compound has been used for the synthesis of insecticides and fungicides. In materials science, this compound has been used for the synthesis of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile is not yet fully understood. However, research suggests that it may interact with various biomolecules, such as enzymes and receptors, to modulate their activity. For example, this compound has been shown to inhibit the activity of phosphodiesterase-4, an enzyme involved in the regulation of various cellular processes. It is also believed to interact with various receptors, such as the histamine H2 receptor, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, research suggests that it may have a variety of effects on various biological systems. For example, this compound has been shown to inhibit the activity of phosphodiesterase-4, which may lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) in the body. This, in turn, may lead to a variety of physiological effects, such as increased heart rate and blood pressure. In addition, this compound may also interact with various receptors, such as the histamine H2 receptor, to modulate their activity.

Advantages and Limitations for Lab Experiments

The use of 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile in laboratory experiments has several advantages. First, it is relatively easy to synthesize, with yields of up to 97%. Second, it is relatively stable, with a half-life of up to 24 hours. Third, it is relatively non-toxic, making it suitable for use in a variety of biological systems. However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not soluble in water, making it difficult to work with in aqueous systems. Second, its mechanism of action is not yet fully understood, making it difficult to predict its effects in biological systems.

Future Directions

There are a number of potential future directions for the research and development of 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile. First, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Second, further research is needed to develop more efficient and reproducible synthesis methods for this compound. Third, further research is needed to develop novel applications for this compound, such as in the fields of drug discovery, agrochemicals, and materials science. Fourth, further research is needed to investigate the potential toxicity of this compound in biological systems. Fifth, further research is needed to develop more efficient and effective ways of delivering this compound to biological systems. Finally, further research is needed to develop more efficient and effective ways of targeting this compound to specific biomolecules, such as enzymes and receptors.

Synthesis Methods

The synthesis of 4-(4-benzyl-3-oxopiperazin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves a two-step reaction sequence. In the first step, 4-methylbenzyl alcohol is reacted with ethyl chloroformate in the presence of potassium carbonate to form the corresponding ethyl ester. In the second step, the ester is reacted with 2-(methylsulfanyl)pyrimidine-5-carbonitrile in the presence of sodium bicarbonate and a catalytic amount of sodium iodide to form this compound. This method has been found to be efficient and reproducible, with yields of up to 97%.

properties

IUPAC Name

4-(4-benzyl-3-oxopiperazin-1-yl)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-24-17-19-10-14(9-18)16(20-17)22-8-7-21(15(23)12-22)11-13-5-3-2-4-6-13/h2-6,10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERAKNZRUMKYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCN(C(=O)C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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